molecular formula C16H13Cl2NO2 B4048763 (2E)-1-(2,4-dichlorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one

(2E)-1-(2,4-dichlorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B4048763
M. Wt: 322.2 g/mol
InChI Key: ZAGNQLKTOQGEII-VOTSOKGWSA-N
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Description

(2E)-1-(2,4-dichlorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a dichlorophenyl group and a hydroxy-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,4-dichlorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-hydroxy-5-methylaniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can further streamline the process, ensuring consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic effects.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery and development.

Industry: In the materials science industry, this compound can be used in the development of new polymers and materials with specific properties. Its chemical reactivity allows for the modification of material surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism by which (2E)-1-(2,4-dichlorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the hydroxy-methylphenylamino group.

    Fluconazole Related Compound C: Contains a similar aromatic structure but differs in functional groups and overall reactivity.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Similar in having hydroxyl groups but differs in the presence of sulfonic acid groups.

Uniqueness: (2E)-1-(2,4-dichlorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one is unique due to its combination of dichlorophenyl and hydroxy-methylphenylamino groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(2-hydroxy-5-methylanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c1-10-2-5-16(21)14(8-10)19-7-6-15(20)12-4-3-11(17)9-13(12)18/h2-9,19,21H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGNQLKTOQGEII-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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